

Molecular structure and formula of 5-Methylbenzo[b]thiophene

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Compound of Interest

Compound Name: 5-Methylbenzo[b]thiophene

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An In-depth Technical Guide to 5-Methylbenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **5-Methylbenzo[b]thiophene**. It includes a compilation of key identification and property data presented in structured tables for ease of reference. Furthermore, this document outlines a representative experimental protocol for the synthesis of substituted benzo[b]thiophenes, alongside references to spectroscopic data (NMR, IR, and Mass Spectrometry) crucial for the characterization of this compound. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and the logical workflow of compound analysis.

Molecular Structure and Formula

5-Methylbenzo[b]thiophene is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, with a methyl group substituted at the 5-position.

Molecular Identifiers

Identifier	Value
Chemical Formula	C ₉ H ₈ S[1][2]
IUPAC Name	5-methyl-1-benzothiophene
CAS Number	14315-14-1[1]
SMILES	<chem>CC1=CC2=C(C=C1)SC=C2</chem>
InChIKey	DOHZWDWNQFZIKH-UHFFFAOYSA-N

Molecular Weight

Property	Value
Molecular Weight	148.22 g/mol [1]
Monoisotopic Mass	148.03467 Da

Molecular Structure Diagram

Caption: 2D molecular structure of **5-Methylbenzo[b]thiophene**.

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Methylbenzo[b]thiophene** is provided below.

Property	Value
Appearance	White low melting mass
Melting Point	35-36 °C[1]
Boiling Point	71-73 °C at 0.6 mmHg[1]
Density	1.111 g/cm ³ [1]
Solubility	Insoluble in water[1]
Vapor Pressure	0.0514 mmHg at 25°C[1]
Refractive Index	1.6150 (estimate)[1]

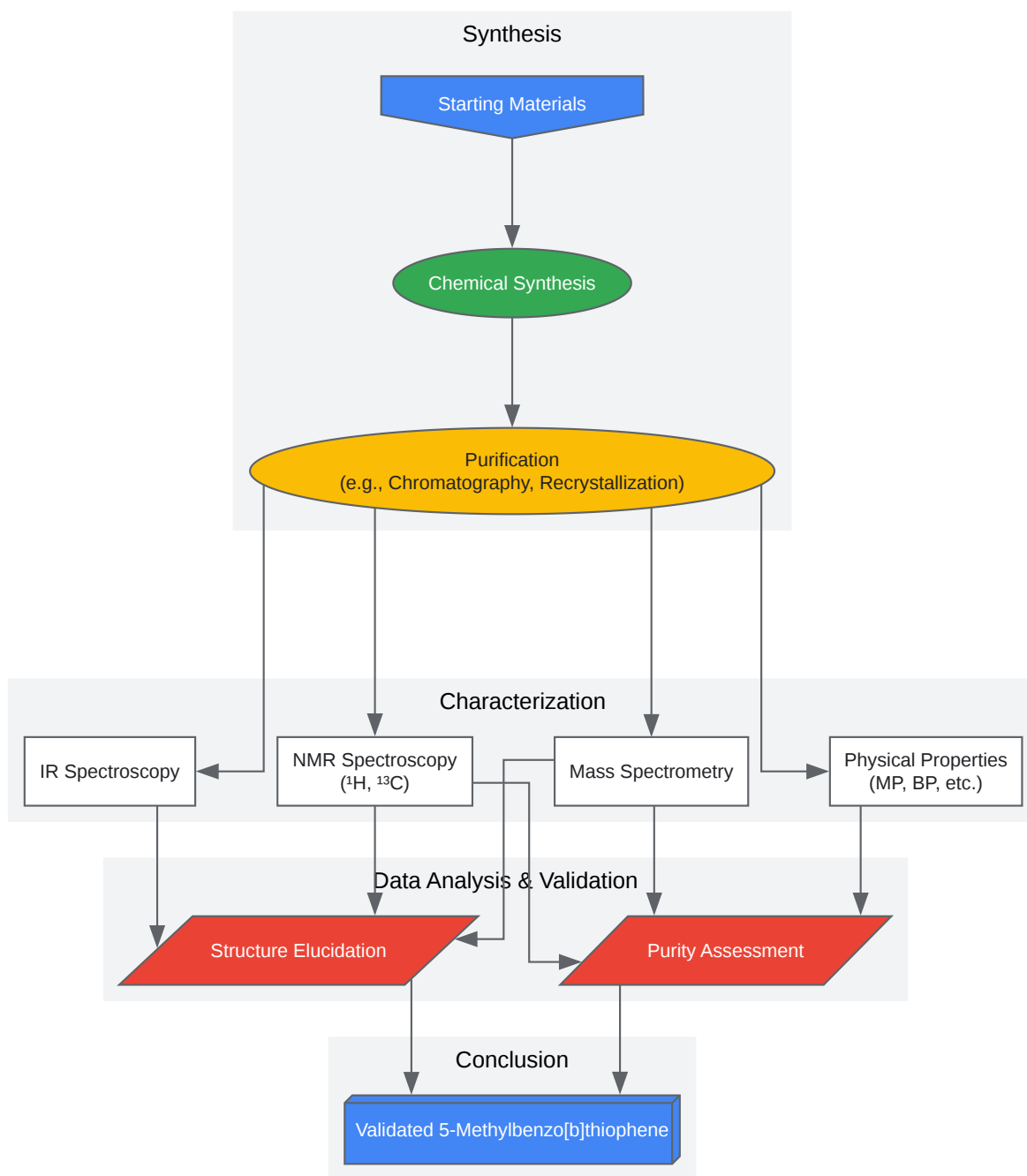
Experimental Data

Spectroscopic Data

Spectroscopic Technique	Data Highlights
¹ H NMR	Data available in the literature, crucial for confirming the positions of protons on the aromatic rings and the methyl group.
¹³ C NMR	PubChem references a ¹³ C NMR spectrum from P. D. Clark, et al., Org. Magn. Resonance 8, 252 (1976), which would detail the chemical shifts of the nine carbon atoms.[3]
Infrared (IR) Spectroscopy	An FTIR spectrum is available on PubChem, obtained using a KBr-pellet technique.[3] Characteristic peaks would confirm the presence of aromatic C-H and C=C bonds, as well as the C-S bond of the thiophene ring.
Mass Spectrometry (MS)	GC-MS data is available through the NIST Mass Spectrometry Data Center.[3] Key m/z peaks are observed at 147 (M-1, top peak), 148 (M+, 2nd highest), and 149 (M+1, 3rd highest).[3]

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of a compound like **5-Methylbenzo[b]thiophene**.



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Caption: A logical workflow for the synthesis and characterization of **5-Methylbenzo[b]thiophene**.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **5-Methylbenzo[b]thiophene** was not found in the initial search, a general and representative method for the synthesis of substituted benzo[b]thiophenes via electrophilic cyclization of o-alkynyl thioanisoles can be adapted.

Representative Synthesis of a Substituted Benzo[b]thiophene

This protocol is based on the general method described by Alikhani, Z., et al. (2022) for the synthesis of 2,3-disubstituted benzo[b]thiophenes.

Objective: To synthesize a substituted benzo[b]thiophene from an appropriate o-alkynyl thioanisole precursor.

Materials:

- Substituted o-alkynyl thioanisole (1.0 eq)
- Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 eq)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a solution of the substituted o-alkynyl thioanisole in anhydrous dichloromethane, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x volume).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted benzo[b]thiophene.

Characterization: The structure and purity of the synthesized compound should be confirmed by NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy, and its physical properties (e.g., melting point) should be determined.

Conclusion

This technical guide has summarized the essential chemical and physical data for **5-Methylbenzo[b]thiophene**, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The structured presentation of data, along with a representative synthetic protocol and diagrams for the molecular structure and analytical workflow, offers a comprehensive starting point for further investigation and application of this compound.

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References

- 1. chembk.com [chembk.com]
- 2. 5-Methylbenzo(b)thiophene | C₉H₈S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylbenzo(b)thiophene | C₉H₈S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
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